molecular formula C10H11N3O6 B1614547 n-(2,4-Dinitrophenyl)-2-methylalanine CAS No. 90841-06-8

n-(2,4-Dinitrophenyl)-2-methylalanine

Cat. No.: B1614547
CAS No.: 90841-06-8
M. Wt: 269.21 g/mol
InChI Key: TXMJURUNBSYXRI-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-2-methylalanine is a specialized amino acid derivative of significant interest in medicinal chemistry and organic synthesis research. Its core research value lies in its role as a key precursor for the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides . These heterocyclic compounds are investigated as potential antibacterial agents, making the study of this synthetic pathway highly relevant for drug discovery . The mechanism for this transformation involves a base-catalyzed cyclization reaction. Studies on closely related compounds, such as N-(2,4-dinitrophenyl)alanine, have shown that the deprotonated form of the molecule can undergo a gas-phase cyclization analogous to the solution-phase reaction, sequentially eliminating CO₂ and H₂O to form the deprotonated benzimidazole-N-oxide derivative . This compound is exclusively for professional research purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

90841-06-8

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

2-(2,4-dinitroanilino)-2-methylpropanoic acid

InChI

InChI=1S/C10H11N3O6/c1-10(2,9(14)15)11-7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,11H,1-2H3,(H,14,15)

InChI Key

TXMJURUNBSYXRI-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

90841-06-8

sequence

X

Origin of Product

United States

Scientific Research Applications

Biochemical Probes

N-(2,4-Dinitrophenyl)-2-methylalanine functions as a biochemical probe due to its ability to form stable derivatives with amino acids. This property is leveraged in several analytical techniques:

  • Amino Acid Analysis : DNPM is commonly used in the derivatization of amino acids for high-performance liquid chromatography (HPLC). The formation of dinitrophenyl (DNP) derivatives enhances the detection sensitivity of amino acids, allowing for improved resolution and quantification in complex mixtures .
  • Chiral Resolution : The compound has been utilized in methods for the chiral resolution of amino acids. For example, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-alaninamide (l-FDAA), a derivative of DNPM, has demonstrated effectiveness in separating l- and d-amino acids using HPLC techniques . This application is crucial for studies involving enantiomeric purity and biological activity.

Drug Development

The applications of DNPM extend into drug development, particularly in the synthesis of novel therapeutic agents:

  • Antiparasitic Activity : Research indicates that derivatives of DNPM can exhibit significant biological activity against parasitic diseases such as leishmaniasis. For instance, compounds derived from marine cyanobacteria have shown promising in vitro activity against Leishmania donovani, suggesting that modifications to the DNPM structure could lead to new antiparasitic drugs .
  • Prodrug Design : Non-canonical amino acids like DNPM are being explored for their potential as prodrugs. These compounds can be designed to be activated by specific enzymes or conditions within the body, thereby improving drug efficacy and reducing side effects .

Case Studies and Research Findings

Several studies highlight the utility of this compound across various applications:

Study Application Findings
Almiramides A–C Discovery Antiparasitic ActivityIdentified compounds with IC50 values indicating strong activity against Leishmania donovani.
Chiral Resolution Techniques Amino Acid AnalysisDeveloped methods using DNPM derivatives for effective separation of amino acid enantiomers.
Marfey's Reagent Applications Biochemical ProbesDemonstrated advantages of DNPM derivatives in pre-column derivatization for amino acid analysis.

Comparison with Similar Compounds

Substituent Effects: Dinitrophenyl vs. Nitrophenyl

N-(4-Nitrophenyl)-D-alanine (CAS: 791850-21-0, Mol. Wt.: 210.19) shares structural similarity but lacks the second nitro group and methyl substitution. The mono-nitro group in the para position reduces electron-withdrawing effects compared to the 2,4-dinitro substitution, likely resulting in lower reactivity in nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies on 2,4-dinitrobenzene derivatives demonstrate pseudo-first-order reactions with hydrazine, where the second nitro group significantly accelerates reaction rates (e.g., kobs values for 2,4-dinitrophenyl phenyl sulfide reactions) .

Key Differences :

  • Reactivity: The 2,4-dinitrophenyl group enhances electrophilicity, enabling faster SNAr reactions than mono-nitro analogs.
  • Solubility: Additional nitro groups in the DNP moiety may reduce water solubility compared to mono-nitro derivatives. For example, N-(2,4-dinitrophenyl)-2,4-dinitroaniline has a water solubility of 0.2 g/L at 100°C , while N-(4-nitrophenyl)-D-alanine lacks solubility data but likely has higher polarity.

Methyl-Substituted Alanine Derivatives

N-Methylalanine (CAS: 3913-67-5) lacks the DNP group but shares the methyl substitution on the alanine backbone. For example, N-methylalanine is classified as a biomarker with distinct metabolic roles .

Key Differences :

  • Biological Activity : The DNP group in N-(2,4-dinitrophenyl)-2-methylalanine may confer pesticidal or herbicidal activity, as seen in structurally related agrochemicals like metalaxyl (CAS: 57837-19-1) and benalaxyl (CAS: 71626-11-4), where substituents dictate target specificity .
  • Stability : The electron-deficient DNP group may increase susceptibility to photodegradation or hydrolysis compared to methyl-only derivatives.

Dinitrophenyl Amine Derivatives

N-(3-Methylphenyl)-2,4-dinitroaniline (CAS: 964-79-4, Mol. Wt.: 273.24) and N-(2,4-dinitrophenyl)-2,4-dinitroaniline (CAS: 2908-76-1, Mol. Wt.: 349.21) are aromatic amines with multiple nitro groups. These compounds exhibit low water solubility (<0.2 g/L) and high thermal stability (e.g., boiling point ~483°C for N-(2,4-dinitrophenyl)-2,4-dinitroaniline) .

Key Differences :

  • Applications: Dinitrophenyl amines are precursors in explosive manufacturing (e.g., hexanitrodiphenylamine), whereas alanine-derived analogs like this compound may have niche biochemical applications due to their amino acid backbone.

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Water Solubility Reactivity (SNAr)
N-(4-Nitrophenyl)-D-alanine C9H10N2O4 210.19 4-Nitrophenyl, D-alanine Not reported Moderate
N-Methylalanine C4H9NO2 103.12 Methyl, alanine High Low
N-(2,4-DNP)-2-methylalanine* C10H11N3O6 ~269.21† 2,4-DNP, 2-methylalanine Likely low High
N-(2,4-DNP)-2,4-dinitroaniline C12H7N5O8 349.21 Two DNP groups 0.2 g/L (100°C) Very high

*Inferred structure; †Calculated based on analogs.

Table 2: Kinetic Parameters for 2,4-Dinitrophenyl Derivatives

Substrate kA (M⁻¹s⁻¹) ΔH° (kJ/mol) ΔS° (J/mol·K)
2,4-Dinitrophenyl phenyl ether 0.15 75.3 -45.2
2,4-Dinitrophenyl phenyl sulfide 0.22 68.9 -38.7
2,4-Dinitrophenyl phenyl sulfone 0.30 62.4 -32.1

Research Findings and Implications

  • Reactivity Trends: The 2,4-dinitrophenyl group in N-(2,4-DNP)-2-methylalanine likely undergoes SNAr reactions faster than mono-nitro analogs, as evidenced by pseudo-first-order kinetics in hydrazine reactions .
  • Stability Challenges : Low water solubility and photolability (common in nitroaromatics) may limit practical use without formulation adjustments .

Preparation Methods

General Synthetic Strategy

The preparation of N-(2,4-Dinitrophenyl)-2-methylalanine typically involves nucleophilic aromatic substitution (S_NAr) of 2-methylalanine or its derivatives with a 2,4-dinitrophenyl halide, such as 1-chloro-2,4-dinitrobenzene (CDNB). This reaction exploits the electron-deficient aromatic ring of the dinitro-substituted benzene, which facilitates substitution by the amino group of the amino acid.

Preparation via Nucleophilic Aromatic Substitution (S_NAr)

Method Overview:

  • Starting Materials: 2-methylalanine (or protected derivatives) and 1-chloro-2,4-dinitrobenzene (CDNB).
  • Reaction: The primary amine of 2-methylalanine attacks the aromatic ring of CDNB, displacing the chlorine atom.
  • Conditions: Mild to moderate heating in an appropriate solvent, often aqueous or alcoholic media, sometimes under basic conditions to enhance nucleophilicity.
  • Work-up: Isolation by crystallization or extraction.

This method is analogous to the preparation of N-(2,4-dinitrophenyl)-glycine described in the literature, which achieved good yields and purity by careful control of reaction conditions and work-up procedures.

Protection and Alkylation Strategies

To improve yields and selectivity, the amino group of 2-methylalanine can be protected before dinitrophenylation or alkylated after protection:

  • N-Protected N-Alkylated Amino Acids: According to a patented process, N-protection (e.g., t-butyloxycarbonyl or benzyloxycarbonyl groups) of amino acids followed by methylation using methyl iodide and potassium tert-butanolate can be employed to prepare N-methylated derivatives. This approach can be adapted for N-(2,4-dinitrophenyl) derivatives by choosing suitable protective groups and reaction conditions.

  • Bases and Alkylating Agents: Potassium t-butanolate is preferred as a base; dimethyl sulfate or methyl iodide can serve as alkylating agents. Reaction temperatures range from -40°C to +100°C, with optimal yields often obtained between -10°C and +20°C.

  • Protic Additives: Adding water or alcohols after alkylation improves reaction outcomes by modulating the reaction environment and facilitating work-up.

Esterification and Further Functionalization

After formation of this compound, further modifications such as esterification or hydrazide formation can be performed:

  • Fischer Esterification: Treatment with methanol and acid catalyst converts the carboxylic acid group to methyl ester, enhancing solubility and facilitating further reactions.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields hydrazide derivatives, which can be further functionalized for biological activity studies or analytical applications.

Analytical and Synthetic Considerations

  • Chiral Derivatizing Agents: The 2,4-dinitrophenyl group is often used in chiral derivatizing agents (CDAs) for amino acid configuration analysis. For example, Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) reacts via S_NAr with amino acids to form stable derivatives suitable for HPLC analysis. The preparation of such derivatives involves similar nucleophilic aromatic substitution chemistry.

  • Reaction Optimization: Reaction parameters such as solvent choice, temperature, base equivalents, and timing of additive introduction critically influence yield and purity. Acidification followed by extraction and crystallization is a common method for isolating the final product.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield/Outcome
Nucleophilic Aromatic Substitution (S_NAr) 2-methylalanine + 1-chloro-2,4-dinitrobenzene, mild heating, aqueous/alcoholic solvent Direct amine substitution on DNP ring High yield, good purity
N-Protection and Alkylation Boc or Z protection, methyl iodide, potassium t-butanolate, -10 to +20°C Improved selectivity and yield Moderate to high yield, fewer byproducts
Fischer Esterification Methanol, mineral acid catalyst Converts acid to methyl ester Excellent yield (~90%)
Hydrazide Formation Hydrazine hydrate, short reaction time Key intermediate for further derivatization High yield (~95%)
Work-up and Purification Acidification, extraction, crystallization, chromatography Ensures product purity Pure crystalline product

Research Findings and Practical Insights

  • The S_NAr reaction between amino acids and 2,4-dinitro-substituted aromatic compounds is a robust and reliable method for preparing N-(2,4-dinitrophenyl) amino acid derivatives.

  • Protective group strategies and choice of base and alkylating agent significantly impact the efficiency of N-alkylation steps.

  • The addition of protic additives such as water after alkylation can improve reaction outcomes by influencing the reaction medium.

  • Esterification and hydrazide formation steps provide versatile intermediates for further chemical modifications or biological evaluations.

  • Analytical applications, especially in chiral amino acid analysis, benefit from the stability and reactivity of the 2,4-dinitrophenyl group in derivatization reactions.

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